Guanosine 5'-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

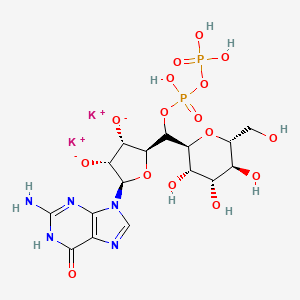

The systematic name of this compound, as defined by IUPAC conventions, is dipotassium [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl] hydrogen diphosphate . This nomenclature reflects the stereochemical configuration of both the guanosine and mannopyranosyl moieties, as well as the diphosphate bridge linking them.

The guanosine component is specified with the R,S,R,R configuration at positions 2', 3', 4', and 5' of the ribose ring, while the α-D-mannopyranosyl group adopts the R,S,S,S,R configuration at its anomeric carbon (C1) and subsequent positions . The "dipotassium" designation indicates the replacement of two acidic hydrogens from the diphosphate group with potassium ions, resulting in a neutral salt form. Alternative names include GDP-α-D-mannose dipotassium salt and guanosine diphosphomannose dipotassium salt , though these are not IUPAC-compliant .

Molecular Formula and Stoichiometric Composition

The molecular formula of the dipotassium salt is C₁₆H₂₃K₂N₅O₁₆P₂ , derived from the parent GDP-mannose molecule (C₁₆H₂₅N₅O₁₆P₂) by substituting two protons with potassium ions . The stoichiometric composition breaks down as follows:

| Element | Quantity |

|---|---|

| Carbon | 16 |

| Hydrogen | 23 |

| Potassium | 2 |

| Nitrogen | 5 |

| Oxygen | 16 |

| Phosphorus | 2 |

The molecular weight is 681.54 g/mol , calculated from the sum of atomic weights (C: 12.01, H: 1.01, K: 39.10, N: 14.01, O: 16.00, P: 30.97) . This contrasts with the free acid form (GDP-mannose), which has a molecular weight of 605.34 g/mol . The dipotassium salt enhances water solubility compared to the free acid, a property critical for its biological utility .

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for the dipotassium salt remain unpublished, structural insights can be inferred from related GDP-mannose analogs and computational models. The guanosine moiety adopts a syn conformation about the glycosidic bond (C1'-N9), as observed in most guanine nucleotides, while the mannopyranosyl group exists in the α-D configuration with a chair conformation (⁴C₁) .

Key structural features include:

- Diphosphate Bridge : The pyrophosphate group (-P-O-P-) links the 5'-hydroxyl of guanosine to the anomeric hydroxyl of mannose. Bond lengths in the diphosphate group are approximately 1.60 Å for P-O (ester) and 1.48 Å for P-O (bridge), consistent with other nucleotide diphosphates .

- Coordination Geometry : Potassium ions likely occupy sites near the negatively charged phosphate oxygens, with typical K-O bond distances of 2.7–3.0 Å, as seen in similar nucleotide salts .

The three-dimensional structure can be represented via the SMILES notation:

[K+].[K+].NC1=Nc2n(cnc2C(=O)N1)[C@@H]3O[C@H](CO[P@@](O)(=O)O[P@@](O)(=O)O[C@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@@H]4O)[C@@H](O)[C@H]3O

and the InChIKey:

MVMSCBBUIHUTGJ-GDJBGNAASA-N

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The anomeric proton (H1) of the α-D-mannopyranosyl group resonates at δ 5.42 ppm (doublet, J = 1.8 Hz), characteristic of α-linked pyranoses. Ribose protons in the guanosine moiety appear between δ 4.10–4.90 ppm, while the purine H8 proton is observed at δ 8.25 ppm .

- ³¹P NMR : Two distinct phosphate resonances are detected at δ -10.2 ppm (pyrophosphate bridge) and δ -12.8 ppm (terminal phosphate), with a coupling constant (JPP) of 19.5 Hz, confirming the diphosphate linkage .

Infrared (IR) Spectroscopy

Key absorption bands include:

- ν(P=O) : 1260 cm⁻¹ and 1080 cm⁻¹ (asymmetric and symmetric stretching of phosphate groups)

- ν(C-O-C) : 1050 cm⁻¹ (glycosidic ether linkage)

- ν(N-H) : 1650 cm⁻¹ (guanine amino group)

Mass Spectrometry

High-resolution ESI-MS exhibits a predominant ion at m/z 681.54 [M-H]⁻, corresponding to the molecular weight of the dipotassium salt. Fragmentation patterns reveal peaks at m/z 523.08 (loss of mannose) and m/z 442.02 (guanosine phosphate moiety) .

Properties

CAS No. |

95648-85-4 |

|---|---|

Molecular Formula |

C16H23K2N5O16P2 |

Molecular Weight |

681.5 g/mol |

IUPAC Name |

dipotassium;(2R,3R,4S,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |

InChI |

InChI=1S/C16H23N5O16P2.2K/c17-16-19-13-4(14(28)20-16)18-2-21(13)15-9(27)8(26)11(35-15)12(36-39(32,33)37-38(29,30)31)10-7(25)6(24)5(23)3(1-22)34-10;;/h2-3,5-12,15,22-25H,1H2,(H,32,33)(H2,29,30,31)(H3,17,19,20,28);;/q-2;2*+1/t3-,5-,6+,7+,8+,9-,10+,11+,12?,15-;;/m1../s1 |

InChI Key |

NOSLWUOYIKXACW-COQZVBCDSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C([C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)C(C4C(C(C(C(O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Chemical synthesis of Guanosine 5'-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt involves multi-step phosphorylation and glycosylation reactions:

Step 1: Synthesis of Guanosine Diphosphate (GDP)

Guanosine is first phosphorylated at the 5' position to form guanosine diphosphate. This is typically achieved by reacting guanosine with phosphorylating agents such as phosphorus oxychloride or using phosphoramidite chemistry under anhydrous conditions.Step 2: Mannosylation

The GDP intermediate is then esterified with an activated mannose derivative, usually a mannopyranosyl phosphate or a mannose-1-phosphate activated form. The alpha-anomeric configuration is favored by controlling the stereochemistry during the glycosylation step, often using protecting groups and catalysts to ensure selectivity.Step 3: Salt Formation

The final product is isolated as the dipotassium salt by neutralization with potassium hydroxide or potassium carbonate to enhance solubility and stability.Purification

The crude product undergoes purification by ion-exchange chromatography or preparative HPLC to achieve ≥98% purity.

Enzymatic Biosynthesis

An alternative and more biologically relevant method is enzymatic synthesis, which mimics natural biosynthetic pathways:

Enzyme: GDP-mannose pyrophosphorylase catalyzes the formation of GDP-mannose from guanosine triphosphate (GTP) and mannose-1-phosphate.

-

- Buffer: Typically Tris-HCl or HEPES at pH 7.5–8.0

- Cofactors: Mg²⁺ ions are essential for enzyme activity

- Temperature: 25–37°C for optimal enzyme function

- Time: Several hours to overnight incubation

-

- High stereospecificity yielding the alpha-D-mannopyranosyl ester

- Mild reaction conditions avoiding harsh chemicals

- Environmentally friendly and scalable for industrial production

Product Isolation:

The enzymatic reaction mixture is subjected to ultrafiltration and chromatographic purification to isolate the dipotassium salt form.

Comparative Data Table of Preparation Methods

| Aspect | Chemical Synthesis | Enzymatic Biosynthesis |

|---|---|---|

| Starting Materials | Guanosine, phosphorylating agents, mannose derivatives | GTP, mannose-1-phosphate, GDP-mannose pyrophosphorylase enzyme |

| Reaction Conditions | Anhydrous, controlled temperature, catalysts | Aqueous buffer, physiological pH, Mg²⁺ ions |

| Stereoselectivity | Controlled by protecting groups and catalysts | Naturally high due to enzyme specificity |

| Purity | ≥98% after chromatographic purification | ≥98% after enzymatic reaction and purification |

| Environmental Impact | Use of hazardous chemicals possible | Environmentally friendly, mild conditions |

| Scalability | Moderate, complex multi-step process | High, suitable for industrial scale |

| Yield | Variable, dependent on reaction optimization | Generally high due to enzyme efficiency |

Research Findings and Notes

The enzymatic method is preferred in biochemical research and pharmaceutical manufacturing due to its specificity and environmentally benign nature.

Chemical synthesis remains valuable for producing analogues or isotopically labeled compounds where enzymatic methods are limited.

Stability studies indicate that the dipotassium salt form exhibits better solubility and storage stability compared to sodium salts.

Analytical techniques such as NMR, mass spectrometry, and HPLC are routinely employed to confirm the structure and purity of the synthesized compound.

The compound’s biological activity as a substrate for glycosyltransferases and its role in cell signaling pathways necessitate high purity and stereochemical integrity, which enzymatic synthesis reliably provides.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the diphosphate group, potentially converting it to a monophosphate or other reduced forms.

Substitution: Substitution reactions can take place at the mannose moiety, where different sugar residues can replace the mannose group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Enzymatic glycosylation reactions using glycosyltransferases are common for substitution reactions.

Major Products Formed:

Oxidation: Oxidized guanosine derivatives.

Reduction: Reduced nucleotide sugars.

Substitution: Various glycosylated derivatives depending on the substituent sugar.

Scientific Research Applications

Scientific Research Applications

1. Role in Glycosylation:

Guanosine 5'-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt serves as a co-substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various biomolecules. This process is essential for proper protein folding, cell recognition, and signaling pathways.

2. Cellular Signaling:

The compound is involved in cellular signaling mechanisms by influencing the activity of guanine nucleotide-binding proteins. It stimulates phosphoinositide hydrolysis and increases levels of cyclic adenosine monophosphate (cAMP) within cells, which are critical for various physiological processes including vasodilation and neurotransmission .

3. Activation of Proto-oncogenes:

Research indicates that this compound can activate specific proto-oncogenes, suggesting its potential role in cellular proliferation and cancer research. Its ability to influence signaling pathways makes it a subject of interest in pharmacological studies aimed at understanding cancer biology .

The compound exhibits significant biological activity primarily as a nucleotide analogue. Key interactions include:

- Binding to G-Proteins: It interacts with G-proteins and kinases, influencing their activity and altering downstream signaling cascades.

- cGMP Synthesis: It plays a role in the synthesis of cyclic guanosine monophosphate (cGMP), which regulates numerous physiological processes including smooth muscle relaxation and inhibition of platelet aggregation .

Mechanism of Action

The mechanism of action of Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester involves its role as a donor of mannose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which transfer the mannose residue to specific acceptor molecules, such as proteins or lipids. This process is crucial for the proper folding and function of glycoproteins and glycolipids.

Comparison with Similar Compounds

GDP-mannose vs. GDP-glucose

- Molecular Formula: GDP-mannose: C₁₆H₂₅N₅O₁₆P₂ . GDP-glucose: C₁₆H₂₅N₅O₁₇P₂ (glucose replaces mannose) .

- Sugar Component: GDP-mannose: α-D-mannopyranose. GDP-glucose: α-D-glucopyranose.

- Biological Role: GDP-mannose: Key in protein glycosylation and bacterial capsular polysaccharide synthesis . GDP-glucose: Involved in glycogenin priming for glycogen synthesis and plant cell wall formation .

- Enzyme Specificity: Glycosyltransferases discriminate between mannose and glucose due to stereochemical differences at the C2 hydroxyl group .

GDP-mannose vs. GDP-fucose

- Molecular Formula: GDP-fucose: C₁₆H₂₃N₅O₁₅P₂ (6-deoxy-β-L-galactopyranose) .

- Biological Role :

- Structural Difference :

GDP-mannose vs. UDP-sugars (e.g., UDP-xylose)

GDP-mannose vs. Non-hydrolyzable GDP Analogs (e.g., GDPNP)

- Phosphate Modifications: GDPNP: Non-hydrolyzable β-γ imidophosphate bond, stabilizing interactions with GTPases .

- Functional Impact: GDP-mannose participates in transient glycosylation, whereas GDPNP inhibits GTPase activity for mechanistic studies .

Biological Activity

Guanosine 5'-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt, commonly referred to as GDP-mannose, is a nucleotide sugar that plays a crucial role in cellular metabolism and signaling. This compound is a substrate for various glycosyltransferase reactions and is essential for the synthesis of glycoproteins and glycolipids in eukaryotic organisms.

- Chemical Formula : C₁₆H₂₃K₂N₅O₁₆P₂

- Molecular Weight : 585.50 g/mol

- CAS Number : 146-91-8

- EINECS Number : 231-026-2

Biological Activity

GDP-mannose is primarily involved in the following biological activities:

- Glycosylation Reactions : It serves as a donor of activated mannose in glycosylation reactions, which are critical for the formation of glycoproteins and glycolipids. These compounds are important for cell recognition, signaling, and structural integrity.

- Signal Transduction : The compound is implicated in various signaling pathways. For instance, guanosine nucleotides (like GDP) are essential for the activation of G-proteins, which mediate signal transduction processes in cells .

- Bacterial Alarmone : In bacterial systems, guanosine 5'-diphosphate (GDP) acts as an alarmone (ppGpp), playing a critical role in the stringent response to environmental stresses .

- Enzymatic Reactions : GDP-mannose is produced from GTP and mannose-6-phosphate via the enzyme mannose-1-phosphate guanylyltransferase. This enzyme is ubiquitous across bacteria, fungi, plants, and animals, highlighting its fundamental role in metabolism .

Enzymatic Pathways

The enzymatic conversion of mannose-6-phosphate to GDP-mannose involves several key enzymes:

| Enzyme Name | Function |

|---|---|

| Mannose-1-phosphate guanylyltransferase (GDP-MP) | Converts mannose-6-phosphate to GDP-mannose |

| Nucleoside diphosphate kinase | Converts GDP to GTP and vice versa |

Case Study 1: Role in Plant Stress Response

A study highlighted that ppGpp (derived from GDP) plays a significant role in systemic plant signaling under stress conditions. This finding suggests that GDP-mannose may influence plant adaptation mechanisms .

Case Study 2: Bacterial Metabolism

Research demonstrated that GDP-mannose is crucial for bacterial survival under nutrient-limiting conditions. The compound's involvement in synthesizing surface polysaccharides was shown to enhance bacterial virulence .

Case Study 3: Therapeutic Potential

Investigations into the therapeutic applications of GDP-mannose have indicated its potential as a target for drug development aimed at treating diseases linked to glycosylation defects, such as congenital disorders of glycosylation (CDGs) .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Glycosylation | Acts as a substrate for glycosyltransferases involved in forming glycoconjugates |

| Signal Transduction | Participates in G-protein mediated signaling pathways |

| Stress Response | Functions as an alarmone in bacterial systems during stress conditions |

| Enzymatic Substrate | Serves as a precursor for various metabolic pathways |

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and purifying guanosine 5'-(trihydrogen diphosphate), mono-α-D-mannopyranosyl ester (GDP-mannose) dipotassium salt?

- Synthesis : GDP-mannose is enzymatically synthesized from α-D-mannose 1-phosphate and guanosine 5'-triphosphate (GTP) using mannose-1-phosphate guanylyltransferase (EC 2.7.7.13). Reaction conditions (pH 7.5–8.0, 37°C) and enzyme purity are critical for yield optimization .

- Purification : Techniques include anion-exchange chromatography (e.g., DEAE-Sephadex), HPLC with UV detection (254 nm), and size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) for molecular weight validation .

Q. How can researchers validate the structural integrity of GDP-mannose dipotassium salt?

- Analytical methods :

- NMR : ¹H/³¹P NMR to confirm glycosidic linkage (α-D-mannopyranosyl ester) and pyrophosphate bonding .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M-H]⁻) verification (e.g., m/z ~ 604 for GDP-mannose) .

- X-ray crystallography : For crystalline structure determination, though crystallization may require optimization of ionic strength and co-solvents .

Q. What are the key stability considerations for GDP-mannose in experimental workflows?

- Storage : Store at -80°C in lyophilized form or in neutral buffer (pH 7.0–7.5) with 1–5 mM EDTA to prevent divalent cation-mediated hydrolysis .

- In-solution stability : Avoid repeated freeze-thaw cycles; use fresh aliquots for enzymatic assays to minimize degradation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) of GDP-mannose be optimized for metabolic flux analysis in glycosylation studies?

- Labeling strategy : Feed cells with ¹³C-mannose or ¹⁵N-labeled guanine precursors, followed by affinity purification using immobilized lectins or GDP-specific antibodies .

- Validation : LC-MS/MS with selected reaction monitoring (SRM) to track isotopic incorporation into glycoconjugates .

Q. What experimental approaches resolve contradictory kinetic data in GDP-mannose-dependent glycosyltransferase assays?

- Controlled variables :

- Substrate inhibition : Test GDP-mannose at concentrations below KM (typically 10–100 µM) to avoid non-linear kinetics .

- Cofactor interference : Use chelators (EDTA) to sequester Mg²⁺/Mn²⁺, which may alter enzyme conformations .

Q. How can researchers design crystallization trials for GDP-mannose-binding proteins (e.g., glycosyltransferases)?

- Ligand soaking : Pre-incubate proteins with GDP-mannose analogs (e.g., GDP-α-D-mannose-6'-phosphate) to stabilize active conformations .

- Cryo-protection : Use glycerol or ethylene glycol in crystallization buffers to reduce ice formation during flash-freezing .

Q. What methodologies validate the role of GDP-mannose in bacterial polysaccharide biosynthesis?

- Gene knockout : Use CRISPR/Cas9 to disrupt mannose-1-phosphate guanylyltransferase (MPG) in model organisms (e.g., E. coli), followed by phenotypic and polysaccharide profiling .

- Metabolomics : LC-MS-based quantification of GDP-mannose pools in wild-type vs. mutant strains under stress conditions (e.g., osmotic shock) .

Methodological Notes

- Enzymatic assays : For glycosyltransferase activity, include negative controls with non-hydrolyzable GDP analogs (e.g., GDP-β-S) to distinguish hydrolysis from transfer .

- Structural analysis : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to validate ligand-binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.